Potent mPGES1 Inhibition with Sub-50 nM Cellular Activity Across Multiple Assay Formats
2-Methyl-6-(1-piperidinyl)benzonitrile demonstrates potent inhibition of microsomal prostaglandin E synthase-1 (mPGES1), a validated anti-inflammatory target, with an IC50 of 3 nM against the human enzyme in 293E cells [1]. Critically, the compound maintains functional cellular activity, suppressing PGE2 production in LPS-stimulated human whole blood with an IC50 of 29 nM and in rhIL-1β-stimulated human A549 cells with an IC50 of 37 nM [1]. While direct head-to-head comparison data against specific mPGES1 inhibitors from other chemotypes is not available in the source, the triple-assay consistency (enzyme, whole blood, and A549 cells) establishes this compound as a well-characterized tool for mPGES1 target engagement studies [1].
| Evidence Dimension | mPGES1 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 3 nM (293E cells) |
| Comparator Or Baseline | No direct comparator in source; baseline: 29 nM (whole blood), 37 nM (A549 cells) |
| Quantified Difference | Enzyme vs. cellular shift: 10-fold to 12-fold |
| Conditions | Human mPGES1 expressed in 293E cells; LC/MS/MS analysis |
Why This Matters
The compound provides consistent mPGES1 inhibition across enzyme and cellular assays, making it suitable for target validation studies requiring robust cellular activity.
- [1] BindingDB. BDBM50142253 (CHEMBL3758924). IC50: 3 nM (mPGES1 enzyme, 293E cells); 29 nM (human whole blood); 37 nM (A549 cells). View Source
